Phenyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine core modified with a phenyl carboxylate group and a methyl-substituted dihydropyridine carboxamide moiety. The compound’s design leverages hybrid pharmacophores, combining rigidity from the piperidine ring with the redox-active dihydropyridine system, which is often explored in kinase inhibitors or neuroactive agents .
Properties
IUPAC Name |
phenyl 4-[[(1-methyl-2-oxopyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-22-11-5-8-17(19(22)25)18(24)21-14-15-9-12-23(13-10-15)20(26)27-16-6-3-2-4-7-16/h2-8,11,15H,9-10,12-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMSVGVUGAVABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its role in various biological activities. The presence of both nitrogen-containing heterocycles and carbonyl functionalities suggests that it may interact with biological targets in unique ways. Its molecular formula is and it has a molecular weight of approximately 314.38 g/mol.
Antimicrobial Properties
Research indicates that derivatives of similar structures exhibit significant antimicrobial activity. For instance, studies have shown that compounds with dihydropyridine cores can inhibit the growth of various pathogenic bacteria. In vitro tests have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for some derivatives, indicating potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of related compounds have been extensively studied. A notable investigation into pyrazole derivatives, which share structural similarities with the target compound, revealed significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these derivatives with standard chemotherapy agents like doxorubicin showed enhanced efficacy, suggesting potential for developing new cancer therapies .
Neuroprotective Effects
Some studies have suggested that compounds containing piperidine and dihydropyridine moieties may exhibit neuroprotective effects. The structural characteristics allow for interactions with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the dihydropyridine core through cyclization.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Functionalization at the phenyl ring to enhance biological activity.
Each synthetic step can be optimized to improve yield and purity, allowing for further modifications to enhance pharmacokinetic properties.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Highlights | Biological Activity | Unique Features |
|---|---|---|---|
| 4-(Pyridin-2-yloxy)-N-(4-piperidinyl)benzamide | Contains a piperidine instead of piperazine | Anticancer activity | Lacks the dihydropyridine core |
| N-(4-Methylpiperazinyl)-3-(trifluoromethyl)aniline | Substituted aniline structure | Antimicrobial properties | Trifluoromethyl group enhances lipophilicity |
| 1-Cyclopropyl-N-(pyridinyl)carboxamide | Cyclopropane ring adds rigidity | Antiviral activity | Different ring structure affects binding |
This table illustrates how variations in substituents and ring structures can significantly influence biological activity and pharmacological potential.
Study on Antimicrobial Activity
In a recent study published in ACS Omega, five pyrazole derivatives were evaluated for their antimicrobial properties. Among them, one derivative exhibited remarkable inhibition against common pathogens, reinforcing the potential of related compounds like this compound in developing new antimicrobial agents .
Investigation of Anticancer Effects
Another significant study focused on the anticancer effects of related compounds in breast cancer models. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are distinguished by variations in substituents on the piperidine ring, the nature of ester groups, and the functionalization of the methyl linker. Below is a detailed comparison with key analogs, including tert-butyl-4-(((1,3-dioxoisoindolin-2-yl)oxy)(phenyl)methyl)piperidine-1-carboxylate (1f) from recent literature .
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
This difference influences pharmacokinetic properties, such as membrane permeability .
Substituent Reactivity: The 1,3-dioxoisoindolinyloxy group in 1f is a known leaving group, suggesting utility in prodrug activation or synthetic intermediates. In contrast, the dihydropyridine carboxamide in the target compound offers hydrogen-bonding capacity, critical for target engagement in enzyme inhibition .
Synthetic Accessibility :
- Compound 1f was synthesized via a hydroxy-group functionalization strategy (Method A), while the target compound’s synthesis likely requires coupling of pre-formed dihydropyridine and piperidine modules. The latter may involve challenges in regioselectivity due to competing reactivity of the carboxamide.
Compound 1f, with its tert-butyl and dioxoisoindolinyloxy groups, is more suited for exploratory C–C bond cleavage studies .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity and purity of Phenyl 4-((1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)methyl)piperidine-1-carboxylate?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (purity >95% as per industry standards ), nuclear magnetic resonance (NMR) spectroscopy (1H/13C for functional group verification), and mass spectrometry (MS) for molecular weight confirmation. For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities. Cross-validate results with synthetic intermediates (e.g., piperidine and pyridine derivatives ).
Q. What safety protocols are critical during the synthesis of this compound?
- Methodological Answer : Follow hazard codes H300-H313 (toxicity via ingestion, dermal contact, or inhalation ). Use fume hoods for volatile intermediates, PPE (gloves, lab coats), and inert atmospheres for moisture-sensitive steps. Implement spill containment (P303+P361+P353 protocols ) and store in sealed containers under nitrogen to prevent degradation.
Q. What are the standard storage conditions to prevent degradation?
- Methodological Answer : Store at –20°C in amber vials to avoid photolytic cleavage of the carboxamide bond. Use desiccants (silica gel) to minimize hydrolysis of the ester group. Regularly monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC .
Advanced Research Questions
Q. How can statistical experimental design optimize reaction yields and selectivity?
- Methodological Answer : Apply factorial design (e.g., 2^k or Box-Behnken) to screen variables like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions . For example, vary the equivalents of coupling reagents (e.g., EDC/HOBt) in amide bond formation and analyze via ANOVA to reduce trial-and-error approaches .
Q. What computational strategies predict the compound’s reactivity or binding mechanisms?
- Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) of the pyridine-2-one core. Use molecular dynamics (MD) simulations to study interactions with biological targets (e.g., enzyme active sites). Quantum mechanical/molecular mechanical (QM/MM) methods can elucidate reaction pathways for hydrolysis or metabolic activation .
Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy data?
- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability (e.g., plasma protein binding, metabolic stability in liver microsomes). Use LC-MS/MS to quantify tissue distribution and identify active metabolites. Cross-validate assays (e.g., compare enzyme inhibition IC50 with cell-based viability assays) to rule out off-target effects .
Q. What advanced separation techniques improve purity during scale-up?
- Methodological Answer : Implement preparative HPLC with gradient elution for high-purity batches (>99%). For lipophilic impurities, use membrane-based separations (nanofiltration) or countercurrent chromatography (CCC) . Monitor process efficiency via real-time PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy .
Q. How to detect and characterize low-abundance degradation products?
- Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) for exact mass determination. Pair with tandem MS/MS to fragment ions and propose structural identities. For non-volatile degradants, employ charged aerosol detection (CAD) coupled with UPLC .
Methodological Notes
- Synthetic Challenges : The piperidine-carboxylate moiety is prone to racemization; use chiral HPLC to monitor enantiopurity .
- Data Validation : Cross-reference computational predictions (e.g., DFT-calculated NMR shifts) with experimental data to validate mechanistic hypotheses .
- Interdisciplinary Approaches : Combine reaction engineering (e.g., flow chemistry for exothermic steps ) with cheminformatics to map structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
